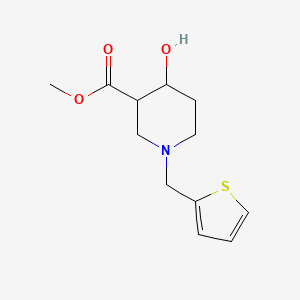

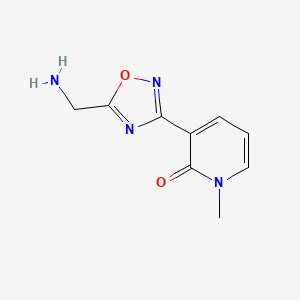

![molecular formula C12H15FN2O2 B1478727 2-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one CAS No. 2097955-29-6](/img/structure/B1478727.png)

2-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one

Overview

Description

2-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one, also known as 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-one, is a synthetic chemical compound that has been used in scientific research due to its unique properties. It is a benzoxazepinone derivative that has been studied for its potential applications in medicinal chemistry and biochemistry. This compound has a wide range of applications in research and development, including drug design, drug delivery, and biotechnology. The purpose of

Scientific Research Applications

Synthesis and Chemical Development

Process Development for Kinase Inhibitors

The benzoxazepine core, similar to the one described in your query, is central to several kinase inhibitors, including mTOR inhibitors. Research on process development for scalable synthesis of related compounds has yielded methods for synthesizing tetrahydrobenzo[f][1,4]oxazepine cores, demonstrating the relevance of such structures in drug development (Naganathan et al., 2015).

Stereocontrolled Synthesis

Studies have shown that salicylaldehydes and protected 1,2-amino alcohols can be converted into tetrahydrobenzo[f][1,4]oxazepines with significant long-range diastereoselectivity, showcasing the versatility of these structures in creating drug-like molecules (Banfi et al., 2013).

Organocatalytic Asymmetric Synthesis

Research has developed methods for the organocatalyzed asymmetric Mannich reaction of fluorooxindoles with dibenzo[b,f][1,4]oxazepines, creating cyclic amines with chiral tetrasubstituted C–F stereocenters. This demonstrates the compound's potential in synthesizing biologically active pharmacophores (Li, Lin, & Du, 2019).

Biomedical Applications

Antibacterial Agents

Fluorinated compounds, including structures similar to the one , have been synthesized and evaluated for their antibacterial activities, underscoring the potential of such compounds in developing new antibacterial agents (Holla, Bhat, & Shetty, 2003).

Antitumor Activity

Fluorinated benzothiazoles, related to the structure of interest, have been investigated for their in vitro antitumor properties, exhibiting potent cytotoxicity against certain cancer cell lines. This highlights the therapeutic promise of fluorinated compounds in oncology (Hutchinson et al., 2001).

Mechanism of Action

Target of Action

The compound 2-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one has been identified as a potential inhibitor of the Traf2- and Nck-interacting protein kinase (TNIK) and Rho-associated protein kinases (ROCKs) . TNIK is a downstream signal protein of the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation . ROCKs are associated with the pathology of glaucoma .

Mode of Action

The compound interacts with its targets (TNIK and ROCKs) by binding to their active sites, thereby inhibiting their function . This inhibition disrupts the downstream signaling pathways, leading to changes in cellular processes.

Biochemical Pathways

The inhibition of TNIK disrupts the Wnt/β-catenin signaling pathway, which is often associated with the development of colorectal cancer . The inhibition of ROCKs affects the regulation of smooth muscle contraction, cell motility, and cell morphology .

Pharmacokinetics

Similar compounds have shown good bioavailability and low toxicity .

Result of Action

The inhibition of TNIK and ROCKs by 2-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one can lead to the suppression of cell proliferation and the induction of cell death . This makes it a potential therapeutic agent for diseases such as colorectal cancer and glaucoma .

properties

IUPAC Name |

2-amino-1-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O2/c1-8(14)12(16)15-4-5-17-11-3-2-10(13)6-9(11)7-15/h2-3,6,8H,4-5,7,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGVWNDNYQLWCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCOC2=C(C1)C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

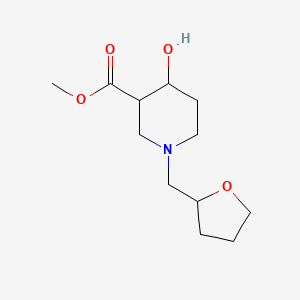

![4-hydroxy-1-isobutyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478653.png)

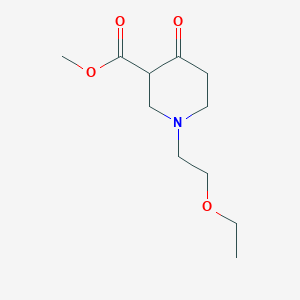

![1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperidin-3-amine](/img/structure/B1478654.png)

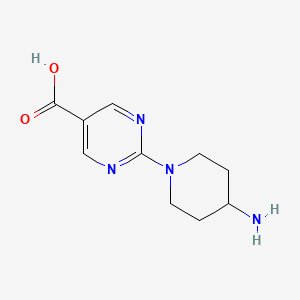

![1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478655.png)

![(1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B1478656.png)

![1-propyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B1478661.png)

![1-Cyclopropyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B1478663.png)

![2-(pyrrolidin-3-yl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1478667.png)